4-Bromophthalimide

Vue d'ensemble

Description

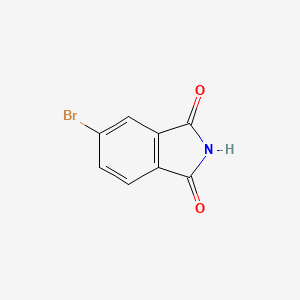

4-Bromophthalimide is an organic compound with the molecular formula C8H4BrNO2. It is a derivative of phthalimide, where a bromine atom is substituted at the fourth position of the aromatic ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromophthalimide can be synthesized through the condensation of 4-bromophthalic anhydride with an appropriate amine. One common method involves reacting 4-bromophthalic anhydride with 1-ethylpropylamine in acetic acid under microwave irradiation. The reaction is typically carried out at 120°C for five minutes, followed by 180°C for fifteen minutes .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar condensation reactions but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromophthalimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized by agents such as N-bromophthalimide in acidic medium.

Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include N-bromophthalimide and other N-halo compounds.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

Applications De Recherche Scientifique

Synthetic Applications

4-Bromophthalimide serves as a crucial intermediate in the synthesis of various biologically active compounds:

- Anticancer Agents : It has been utilized in the design and synthesis of morpholino-1H-phenalene derivatives that act as antagonists to Mcl-1/Bcl-2 proteins, which are implicated in cancer cell survival. Studies indicate that these derivatives exhibit promising anti-cancer activity through apoptosis induction .

- Synthesis of Antibiotics : The compound is also involved in the preparation of imidazo[4,5-b]pyridine derivatives, which are relevant for developing ketolide antibiotics. This application highlights its importance in pharmaceutical chemistry .

- Bioactive Compound Development : Research has shown that this compound can be used to synthesize N4,N9-disubstituted 4,9-diaminoacridine derivatives, which have potential applications in treating malaria .

Case Study 1: Anticancer Compound Development

A study focused on synthesizing morpholino derivatives from this compound revealed structure-activity relationships that enhance the understanding of how these compounds can inhibit anti-apoptotic proteins in cancer cells. The research demonstrated that specific modifications to the bromophthalimide structure could significantly increase biological activity against various cancer cell lines .

Case Study 2: Antibiotic Synthesis

In another research effort, scientists synthesized novel imidazo[4,5-b]pyridine compounds using this compound as a precursor. These compounds were tested for their efficacy as antibiotics against resistant bacterial strains, showcasing the compound's utility in addressing contemporary challenges in infectious disease treatment .

Data Table: Applications of this compound

Material Science Applications

Beyond biological applications, this compound is also explored in materials science:

Mécanisme D'action

The mechanism of action of 4-bromophthalimide primarily involves its role as an intermediate in various chemical reactions. It can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. In oxidation reactions, it serves as a substrate that undergoes transformation to yield oxidized products .

Comparaison Avec Des Composés Similaires

N-Bromophthalimide: Similar in structure but with different reactivity and applications.

4-Chlorophthalimide: Another halogenated derivative with distinct chemical properties.

Phthalimide: The parent compound without halogen substitution, used widely in organic synthesis.

Uniqueness: 4-Bromophthalimide is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it suitable for particular synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in both research and industrial contexts .

Activité Biologique

4-Bromophthalimide (4-BP) is a brominated derivative of phthalimide, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula CHBrNO and is characterized by a phthalimide structure with a bromine atom at the 4-position. This modification enhances its reactivity and biological properties.

Mechanisms of Biological Activity

1. Antineoplastic Activity:

this compound has been investigated for its potential as an antineoplastic agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, likely due to its ability to alkylate DNA and interfere with cellular replication processes .

2. Protein Kinase Inhibition:

Recent studies have highlighted the role of this compound as a precursor in the synthesis of cyclometalated phthalimides that act as protein kinase inhibitors. These compounds demonstrate significant inhibitory activity against several human protein kinases, which are crucial in cancer progression and other diseases .

Case Studies

-

Inhibition of Protein Kinases:

A study demonstrated that derivatives synthesized from this compound showed nanomolar inhibition of protein kinase PAK1, illustrating its potential in developing targeted cancer therapies . The binding interactions were confirmed through X-ray crystallography, revealing ATP-competitive binding modes. -

Antitumor Activity:

In vivo studies indicated that this compound derivatives exhibited significant antitumor activity in mouse models, supporting their potential as therapeutic agents against malignancies .

Data Table: Biological Activities of this compound Derivatives

Synthesis and Derivatives

The synthesis of biologically active derivatives from this compound typically involves palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of various substituents that can enhance biological activity or selectivity towards specific targets.

Propriétés

IUPAC Name |

5-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYICZVGHULCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284615 | |

| Record name | 4-Bromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6941-75-9 | |

| Record name | 6941-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Bromophthalimide a useful starting material in organic synthesis, particularly for developing potential protein kinase inhibitors?

A1: this compound serves as a versatile building block in organic synthesis due to its reactivity. [] It can be easily functionalized via palladium-catalyzed Stille cross-coupling reactions. This allows for the introduction of various substituents, such as pyridine rings, leading to the creation of more complex molecules like 4-(pyridin-2-yl)phthalimide. [] This derivative is particularly interesting because it can undergo regioselective cyclometalation, forming organometallic complexes with potential for protein kinase inhibition. []

Q2: Can you elaborate on the significance of the phthalimide moiety in designing protein kinase inhibitors?

A2: Research suggests that the phthalimide moiety plays a crucial role in the interaction with protein kinases. [] Specifically, it forms hydrogen bonds with the hinge region of the ATP-binding site in these enzymes. [] This interaction mimics the binding mode of ATP, the natural substrate of kinases, leading to competitive inhibition. This targeted interaction makes this compound derivatives promising candidates for developing specific and potent kinase inhibitors.

Q3: Are there any crystallographic studies available that provide insights into the binding mode of this compound derivatives with protein kinases?

A3: Yes, a co-crystal structure of a metallo-phthalimide, derived from this compound, with the protein kinase Pim1 has been reported. [] This structure confirms that the phthalimide moiety engages in the intended hydrogen bonding with the hinge region of the ATP-binding site. [] This visual confirmation at the molecular level reinforces the potential of this compound derivatives as ATP-competitive kinase inhibitors.

Q4: Aside from protein kinase inhibition, has this compound been explored in other research areas?

A4: Yes, this compound has been investigated in studies concerning oxidative ammonolysis reactions. [, ] For instance, its conversion as a substrate in the oxidative ammonolysis of 4-bromo-o-xylene has been examined. [] Additionally, research has focused on the formation of by-products during the kinetics of oxidative ammonolysis of 4-bromo-o-xylene, providing insights into the reactivity and potential applications of this compound in this specific chemical context. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.